molecular formula C21H28N4O4 B2547383 Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate CAS No. 939242-67-8

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate

Katalognummer: B2547383
CAS-Nummer: 939242-67-8
Molekulargewicht: 400.479
InChI-Schlüssel: ZUCQRRMRMWHFQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate is a structurally complex heterocyclic compound featuring a piperazine core substituted with a dihydropyridinone moiety and a pyridinyl group. Its structural complexity necessitates advanced crystallographic tools like SHELX for precise characterization .

Eigenschaften

IUPAC Name

ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4/c1-4-25-15(3)14-17(26)18(20(25)27)19(16-6-8-22-9-7-16)23-10-12-24(13-11-23)21(28)29-5-2/h6-9,14,19,26H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCQRRMRMWHFQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=C(C1=O)C(C2=CC=NC=C2)N3CCN(CC3)C(=O)OCC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate, also known by its CAS number 939241-89-1, is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H33N3O6, with a molecular weight of 459.5 g/mol. Its structure features a piperazine ring connected to a pyridine moiety and a dihydropyridine derivative, which contributes to its biological properties.

PropertyValue
Molecular FormulaC24H33N3O6
Molecular Weight459.5 g/mol
CAS Number939241-89-1
DensityN/A
Boiling PointN/A

Neuroprotective and Anti-inflammatory Effects

Recent studies have indicated that this compound exhibits neuroprotective and anti-neuroinflammatory properties. Research has shown that derivatives of dihydropyridine compounds can modulate neuroinflammatory responses, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Inhibition of EZH2 and EZH1

A significant finding is the compound's ability to inhibit the enzymes EZH2 and EZH1 , which are involved in epigenetic regulation through histone methylation. In structure–activity relationship studies, compounds similar to this one demonstrated potent inhibition of EZH2 with an IC50 value of less than 10 nM, indicating strong efficacy in targeting these enzymes .

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine and piperazine components significantly affect the compound's inhibitory potency. For example, alterations in the substituents at specific positions on the pyridone ring can either enhance or diminish biological activity. The following table summarizes key findings from SAR analyses:

CompoundStructure ModificationIC50 (nM) for EZH2IC50 (nM) for EZH1
5Parent compound<1069 ± 14
51Substituent change<10127 ± 29
52Additional methyl group<10126 ± 22
53Altered linkage<10108 ±23

Neuroprotective Studies

In a study investigating the neuroprotective effects of similar compounds, it was found that they could reduce oxidative stress markers in neuronal cells subjected to inflammatory stimuli. The presence of the dihydropyridine core was crucial for this protective effect, suggesting that ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(pyridin-4-yl)methyl)piperazine-1-carboxylate may exert similar benefits.

Cancer Research

Another area of investigation involves the compound's potential role in cancer therapy. The inhibition of EZH2 has been linked to anti-cancer effects due to its role in silencing tumor suppressor genes. Compounds demonstrating similar inhibitory profiles could be explored further as potential anti-cancer agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups: piperazine derivatives, dihydropyridinones, and pyridine-containing hybrids. Below is a comparative analysis:

Piperazine Derivatives

Piperazine-based compounds are widely studied for their pharmacological properties. Key comparisons include:

Ethyl 4-(4-Nitrophenyl)piperazine-1-carboxylate (CAS 1096849-67-0) Structure: Substituted with a nitrobenzene group instead of the dihydropyridinone-pyridine hybrid. Applications: Used as an intermediate in drug synthesis, particularly for CNS-targeting molecules. Its nitro group enhances electrophilicity, contrasting with the hydroxyl and methyl groups in the target compound, which may improve hydrogen-bonding capacity .

1-Ethylpiperazine (CAS 5308-25-8) Structure: Simpler piperazine derivative lacking ester and aromatic substituents. Properties: Boiling point = 157°C, density = 0.899 g/cm³. Applications: Primarily a building block for agrochemicals and pharmaceuticals. The absence of the dihydropyridinone-pyridine system limits its bioactivity compared to the target compound .

Dihydropyridinone Derivatives

Dihydropyridinones are known for their role in calcium channel modulation. Notable analogs:

Ethyl 4-Oxo-1-piperidinecarboxylate (ASE 2474) Structure: Contains a piperidone ring instead of piperazine and lacks pyridine substitution. Properties: Molecular weight ≈ 185.2 g/mol. Applications: Used in peptide mimetics. The ketone group enhances reactivity but reduces stability compared to the hydroxylated dihydropyridinone in the target compound .

Hybrid Structures

Compounds combining piperazine with aromatic systems:

Marine Actinomycete-Derived Alkaloids Structure: Often feature fused pyridine-piperazine systems but lack ester functionalities. Bioactivity: Exhibit antimicrobial and anticancer properties, suggesting the target compound’s pyridine moiety could enhance binding to biological targets like kinases .

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Bioactivity/Applications
Target Compound ~447.5 (estimated) Piperazine, dihydropyridinone, pyridine Potential kinase inhibition, antimicrobial
Ethyl 4-(4-Nitrophenyl)piperazine-1-carboxylate 291.3 Piperazine, nitrobenzene Drug intermediate (CNS)
1-Ethylpiperazine 114.19 Piperazine, ethyl group Agrochemical precursor
Ethyl 4-Oxo-1-piperidinecarboxylate (ASE 2474) 185.2 Piperidone, ester Peptide synthesis

Research Findings and Implications

  • Bioactivity Potential: The target compound’s hybrid structure may confer dual functionality: the dihydropyridinone moiety could mimic ATP in kinase binding, while the pyridine group enhances lipophilicity for membrane penetration .
  • Synthetic Challenges : The ester and hydroxyl groups necessitate protective strategies during synthesis, contrasting with simpler analogs like 1-ethylpiperazine .
  • Lumping Strategy Relevance: The compound’s structural complexity challenges the "lumping" approach (grouping by shared properties), as its hybrid features defy classification with simpler dihydropyridinones or piperazines .

Q & A

Q. How can researchers optimize the synthetic yield of this compound, given its structural complexity?

The synthesis involves multi-step reactions, including condensation of pyridin-4-yl and dihydropyridinone moieties, followed by piperazine coupling. Key variables affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) improve intermediate stability .
  • Catalyst selection : Triethylamine or palladium-based catalysts enhance coupling efficiency .
  • Temperature control : Maintaining 60–80°C during cyclization prevents side reactions . Yield optimization requires iterative HPLC monitoring and recrystallization for purity .

Q. What analytical methods are most reliable for confirming the compound’s structural integrity?

  • X-ray crystallography : Resolves 3D conformation, particularly the dihydropyridinone ring’s keto-enol tautomerism .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., piperazine CH2_2 groups at δ 2.5–3.5 ppm; pyridine aromatic protons at δ 7.1–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (expected [M+H]+^+ ~476.2 Da) .

Q. How does the compound’s solubility and stability vary under different pH conditions?

  • Solubility : Enhanced in polar solvents (e.g., DMSO, ethanol) due to the piperazine carboxylate and hydroxyl groups .
  • Stability : Degrades in acidic conditions (pH <3) via ester hydrolysis; neutral/basic conditions (pH 7–9) preserve integrity for >48 hours .
  • Storage recommendations : Lyophilized form at -20°C in inert atmosphere .

Advanced Research Questions

Q. How can contradictory crystallographic and NMR data on the dihydropyridinone moiety be resolved?

Discrepancies often arise from dynamic keto-enol tautomerism. Strategies include:

  • Low-temperature XRD : Captures dominant tautomeric form .
  • VT-NMR (Variable Temperature) : Tracks proton shifts to identify equilibrium states .
  • DFT calculations : Predicts energetically favorable tautomers for comparison with experimental data .

Q. What structure-activity relationship (SAR) strategies improve target binding affinity?

  • Substituent modification :
  • Pyridine ring : Fluorination at C2/C6 positions increases lipophilicity and CNS penetration .
  • Piperazine : Replacing ethyl carboxylate with acyl groups enhances protease inhibition .
    • Binding assays : Surface plasmon resonance (SPR) quantifies affinity (e.g., Kd_d values for kinase targets) .

Q. What mechanistic insights explain its interaction with enzymatic targets (e.g., kinases)?

  • Molecular docking : The dihydropyridinone oxygen forms hydrogen bonds with catalytic lysine residues in kinase ATP-binding pockets .
  • Enzyme kinetics : Competitive inhibition observed via Lineweaver-Burk plots (Ki_i ~0.5–2 µM) .
  • Cellular assays : Phosphoproteomics identifies downstream signaling disruption (e.g., ERK/MAPK pathways) .

Q. How do degradation pathways under oxidative stress inform formulation design?

  • Forced degradation studies :
  • Oxidative conditions (H2_2O2_2) : Cleavage of the piperazine-carboxylate bond generates quinolinone byproducts .
  • Photolysis : UV exposure causes dimerization via the dihydropyridinone ring .
    • Mitigation strategies : Lyoprotectants (trehalose) and antioxidants (ascorbate) improve formulation stability .

Methodological Considerations

Q. What computational tools predict metabolic liabilities of this compound?

  • ADMET predictors : SwissADME identifies high CYP3A4 affinity, suggesting rapid hepatic metabolism .
  • Metabolite identification : LC-MS/MS detects hydroxylated pyridine and glucuronidated piperazine metabolites in vitro .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirms target binding by measuring protein thermal stabilization .
  • Knockout/RNAi models : Loss of activity in target-deficient cells validates specificity .

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